molecular formula C13H10Cl2N2O B291247 2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide

2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide

Cat. No. B291247
M. Wt: 281.13 g/mol
InChI Key: DLGUBQBBBJHZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide, also known as pyridaben, is a potent insecticide that is widely used in agriculture to control various pests. It belongs to the chemical class of pyridazinones and acts as a mitochondrial electron transport inhibitor. Pyridaben has gained significant attention in recent years due to its unique mechanism of action and high efficacy against a broad range of pests.

Mechanism of Action

Pyridaben acts as a mitochondrial electron transport inhibitor, specifically targeting complex I of the respiratory chain. It binds to the ubiquinone-binding site of complex I, preventing the transfer of electrons to ubiquinone and inhibiting ATP synthesis. This results in a disruption of cellular respiration and ultimately leads to the death of the target pest.
Biochemical and Physiological Effects
Pyridaben has been shown to have a broad range of biochemical and physiological effects on pests, including inhibition of mitochondrial respiration, disruption of cellular energy metabolism, and induction of oxidative stress. It also affects the expression of genes involved in detoxification and stress response pathways, leading to increased susceptibility to 2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide.

Advantages and Limitations for Lab Experiments

Pyridaben has several advantages for use in laboratory experiments, including its high efficacy against a broad range of pests, low toxicity to mammals and birds, and ease of application. However, it also has some limitations, such as its non-selective mode of action, which can lead to the death of non-target organisms, and its potential for the development of resistance in target pests.

Future Directions

There are several future directions for research on 2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide, including the development of new formulations and delivery methods to increase its efficacy and reduce its environmental impact. Additionally, further studies are needed to understand the mechanisms of resistance in target pests and to develop strategies to overcome this resistance. Finally, there is a need for research on the potential long-term effects of 2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide on non-target organisms and the environment.

Synthesis Methods

Pyridaben can be synthesized using several methods, including the reaction of 4-methyl-2-pyridinylamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography. Another method involves the reaction of 4-methyl-2-pyridinylamine with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide.

Scientific Research Applications

Pyridaben has been extensively studied for its insecticidal properties and has shown high efficacy against various pests such as mites, aphids, whiteflies, and thrips. It has also been shown to have a low toxicity to mammals and birds, making it an attractive alternative to other insecticides that have higher environmental impacts.

properties

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

2,4-dichloro-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H10Cl2N2O/c1-8-4-5-16-12(6-8)17-13(18)10-3-2-9(14)7-11(10)15/h2-7H,1H3,(H,16,17,18)

InChI Key

DLGUBQBBBJHZBI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Pictograms

Irritant

Origin of Product

United States

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